Mal-Dap(Boc) DCHA

Antibody-Drug Conjugates Bioconjugation Linker Stability

Mal-Dap(Boc) DCHA is a DCHA-stabilized, Boc-protected diaminopropionic acid–maleimide linker for ADC development. Its Dap backbone enables post-deprotection intramolecular hydrolysis of the thiosuccinimide ring, locking the conjugate in a stable open form resistant to retro-Michael elimination. This prevents premature payload loss in circulation—unlike generic maleimides—ensuring sustained therapeutic exposure. The DCHA salt enhances solubility and storage stability. Ideal for long-circulating ADCs and orthogonal conjugation strategies.

Molecular Formula C24H39N3O6
Molecular Weight 465.6 g/mol
CAS No. 2004724-16-5
Cat. No. B6302155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-Dap(Boc) DCHA
CAS2004724-16-5
Molecular FormulaC24H39N3O6
Molecular Weight465.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(C(=O)O)N1C(=O)C=CC1=O.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C12H16N2O6.C12H23N/c1-12(2,3)20-11(19)13-6-7(10(17)18)14-8(15)4-5-9(14)16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7H,6H2,1-3H3,(H,13,19)(H,17,18);11-13H,1-10H2/t7-;/m0./s1
InChIKeyCTETYNCMWWFHNB-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-Dap(Boc) DCHA (CAS 2004724-16-5): ADC Linker with Self-Stabilizing Maleimide Technology for Reliable Conjugation


Mal-Dap(Boc) DCHA (CAS 2004724-16-5) is a dicyclohexylammonium salt of (S)-3-((tert-butoxycarbonyl)amino)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid. It is a functionalized amino acid derivative featuring a maleimide (Mal) group for thiol-reactive conjugation, a Boc-protected diaminopropionic acid (Dap) backbone, and a DCHA counterion that enhances stability and solubility . The compound is primarily utilized as a heterobifunctional linker in the synthesis of antibody-drug conjugates (ADCs), where it enables stable thiol-maleimide linkages with cysteine residues in antibodies while allowing orthogonal deprotection for further conjugation [1].

Why Mal-Dap(Boc) DCHA Cannot Be Substituted with Generic Maleimide Linkers in ADC Development


Standard maleimide-thiol conjugations in ADCs suffer from inherent instability due to a reversible retro-Michael reaction, which results in premature loss of the drug-linker payload in plasma [1]. Mal-Dap(Boc) DCHA addresses this through its unique diaminopropionic acid (Dap) backbone, which positions a basic amine adjacent to the maleimide ring. After Boc deprotection, this amine catalyzes rapid intramolecular hydrolysis of the thiosuccinimide ring, locking it in a stable open conformation that is completely resistant to elimination [2]. Generic maleimide linkers (e.g., SMCC, Mal-PEG-NHS) lack this self-hydrolyzing mechanism and therefore exhibit significantly higher rates of payload deconjugation in vivo [3]. Substitution would compromise ADC integrity and therapeutic efficacy.

Mal-Dap(Boc) DCHA: Quantified Differentiation Evidence Against Comparator Linkers


Self-Hydrolyzing Maleimide: Complete Ring-Opening for Irreversible Thiol Conjugation

In contrast to standard maleimide linkers that undergo reversible conjugation, Mal-Dap(Boc) DCHA incorporates a diaminopropionic acid (Dap) backbone. Following Boc deprotection, the free amine catalyzes intramolecular hydrolysis of the thiosuccinimide ring. While the thiol-maleimide reaction for standard maleimides is reversible under physiological conditions, the open-ring structure formed with Mal-Dap(Boc) DCHA is 'completely stable' and prevents the retro-Michael elimination that causes payload loss [1]. Comparative studies using ADCs prepared with maleimide linkers incorporating basic amino groups adjacent to the maleimide demonstrated that the hydrolysis rate at neutral pH and room temperature was dramatically accelerated, leading to a derivative resistant to elimination reactions [2].

Antibody-Drug Conjugates Bioconjugation Linker Stability

DCHA Salt Form Enhances Physicochemical Properties vs. Free Base for Process Development

The DCHA (dicyclohexylamine) salt form of Mal-Dap(Boc) DCHA provides tangible benefits in handling and formulation compared to the free acid (Mal-L-Dap(Boc)-OH, CAS 1491152-23-8). The DCHA counterion enhances stability during storage and improves solubility in organic solvents commonly used for conjugation reactions . The free acid is a fine powder with potential for electrostatic issues, whereas the DCHA salt is a crystalline solid with improved flow characteristics, facilitating accurate weighing and transfer in GMP environments.

ADC Manufacturing Process Chemistry Solubility Optimization

Orthogonal Boc Protection Enables Sequential Bioconjugation vs. Pre-Activated Esters

Mal-Dap(Boc) DCHA contains a Boc-protected amine on the diaminopropionic acid side chain. This protection allows selective, stepwise conjugation strategies that are not possible with pre-activated esters such as Mal-L-Dap(Boc)-OSu (CAS 1703778-79-3) . After initial maleimide-thiol conjugation to a cysteine residue, the Boc group can be removed under mild acidic conditions to reveal a free amine, which can then be coupled to a second payload or used for further derivatization. The OSu ester version is typically less stable in aqueous environments due to hydrolysis of the ester bond, limiting its utility in sequential conjugation protocols .

Solid-Phase Peptide Synthesis Orthogonal Protecting Groups Site-Specific Conjugation

High Purity and Defined Stereochemistry vs. Racemic or Low-Purity Alternatives

Mal-Dap(Boc) DCHA is supplied as a single stereoisomer (S-enantiomer, L-Dap configuration) with HPLC purity typically ≥99% . In contrast, many generic maleimide linkers are available only as racemic mixtures or at lower purity grades (e.g., 95%), which introduces heterogeneity into the final ADC product. The D-enantiomer (Mal-D-Dap(Boc)-OH·DCHA, CAS 2382651-11-6) is also commercially available, but its use may alter the spatial orientation of the linker and impact payload release kinetics or antibody recognition .

ADC Quality Control Chiral Purity GMP Manufacturing

Enhanced Aqueous Solubility vs. Lipophilic Maleimide Linkers in Bioconjugation Buffers

The Dap backbone with its polar carboxylate and amine functionalities, combined with the DCHA salt form, provides Mal-Dap(Boc) DCHA with superior aqueous solubility compared to highly lipophilic maleimide linkers such as Mal-PEG4-Val-Cit-PAB-OH (clogP ~2.5) or maleimidocaproyl (MC) linkers . While quantitative solubility data is vendor-reported rather than peer-reviewed, the compound is noted for its improved handling in aqueous conjugation buffers, which is critical for maintaining antibody integrity during ADC preparation . Linkers with higher lipophilicity often require organic co-solvents (e.g., DMSO, DMF) that can denature sensitive antibody structures at the concentrations needed for efficient conjugation.

ADC Formulation Aqueous Solubility Conjugation Efficiency

Demonstrated In Vivo Efficacy Benefits from Self-Hydrolyzing Maleimide ADCs

ADCs constructed with maleimide linkers incorporating a basic amine adjacent to the maleimide (the same design principle as Mal-Dap(Boc) DCHA) demonstrated significantly improved in vivo stability and pharmacological properties compared to ADCs made with standard maleimide linkers [1]. In mouse xenograft models, these self-hydrolyzing maleimide ADCs showed improved antitumor activity and reduced neutropenia, a common dose-limiting toxicity of ADC therapies [2]. The underlying mechanism is the prevention of payload deconjugation via retro-Michael elimination, which reduces off-target toxicity and increases the therapeutic window [1].

ADC Pharmacology In Vivo Efficacy Therapeutic Index

Mal-Dap(Boc) DCHA: Optimal Application Scenarios in ADC Research and Development


ADC Development Requiring Irreversible Thiol Conjugation for Long Circulating Half-Life

Mal-Dap(Boc) DCHA is the linker of choice when the ADC must maintain payload attachment in circulation for extended periods. Following Boc deprotection, the adjacent amine catalyzes rapid thiosuccinimide ring hydrolysis, locking the conjugate in a stable open-ring form that is completely resistant to retro-Michael elimination [1]. This property is essential for ADCs targeting solid tumors where extended plasma half-life (days to weeks) is required for adequate tumor accumulation. In contrast, standard maleimide linkers exhibit progressive payload loss via exchange with serum albumin and glutathione, leading to reduced tumor exposure and increased off-target toxicity [2].

Multi-Step Bioconjugation Strategies for Site-Specific Dual-Labeling

The orthogonal Boc protection on Mal-Dap(Boc) DCHA enables sequential conjugation strategies not possible with single-function maleimide linkers. After initial maleimide-thiol conjugation to an engineered cysteine residue on an antibody, the Boc group can be removed to reveal a free amine, which can then be coupled to a second payload (e.g., a fluorophore for imaging, a second drug for combination therapy, or a PEG chain for half-life extension) [1]. This approach is valuable in theranostic applications where both therapeutic and diagnostic functions must be incorporated into a single, well-defined molecular entity.

GMP Manufacturing of ADCs with High Purity and Regulatory Documentation Requirements

For ADC programs advancing toward clinical trials, Mal-Dap(Boc) DCHA is available with >99% purity and comprehensive analytical documentation, including HPLC, NMR, and chiral purity certificates [1]. The DCHA salt form provides improved handling characteristics and storage stability (2-8 °C) that simplify inventory management in GMP suites [2]. The defined stereochemistry (S-enantiomer, L-Dap configuration) ensures that each batch produces ADCs with identical spatial orientation of the linker, a critical parameter for maintaining consistent pharmacokinetic profiles and meeting regulatory expectations for product characterization .

Aqueous Conjugation Protocols Minimizing Antibody Aggregation

The polar diaminopropionic acid backbone of Mal-Dap(Boc) DCHA confers improved aqueous solubility compared to highly lipophilic maleimide linkers [1]. This property allows conjugation reactions to proceed in purely aqueous buffers (e.g., PBS, pH 7.4) without the need for organic co-solvents that can induce antibody aggregation or denaturation. For fragile antibody constructs, such as bispecific antibodies or antibody fragments (scFv, Fab), minimizing organic solvent exposure is essential to preserve binding activity and avoid aggregation-related immunogenicity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mal-Dap(Boc) DCHA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.